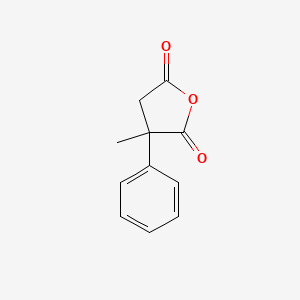

3-Methyl-3-phenyloxolane-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

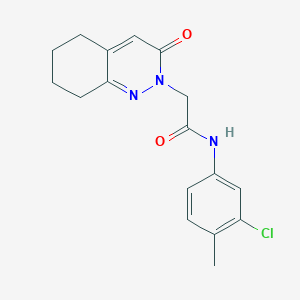

3-Methyl-3-phenyloxolane-2,5-dione is a chemical compound with the CAS Number: 14702-34-2 . It has a molecular weight of 190.2 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for 3-Methyl-3-phenyloxolane-2,5-dione is 3-methyl-3-phenyldihydro-2,5-furandione . The InChI code for this compound is 1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis

3-Methyl-3-phenyloxolane-2,5-dione is a powder that is stored at room temperature . It has a molecular weight of 190.2 .Scientific Research Applications

Synthesis and Polymerization

Synthesis of Derivatives from L-Malic Acid : The synthesis of derivatives such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) from commercially available L-malic acid has been reported. Ring-opening polymerization (ROP) studies show that controlled ROP of BMD is possible, leading to hydrophilic poly(glycolic-co-malic acid)s that undergo autocatalytic degradation in aqueous solutions within days. This synthesis route emphasizes the potential of 3-Methyl-3-phenyloxolane-2,5-dione derivatives in creating bioabsorbable polymers with controlled degradation rates (Pounder et al., 2010).

Copolymerization with L-Lactide : The copolymerization of 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) and L-lactide has been employed as a method to synthesize functionalized bioabsorbable polymers. This process leads to copolymers containing L-lactic, glycolic, and L-α-malic acid repeating units, offering a pathway to polymers with pendant carboxyl groups that hydrolyze more rapidly than poly(L-lactide) (Kimura et al., 1993).

Organic Synthesis and Chemical Reactions

Pyrolytic Generation of Methyleneketene : Research has demonstrated the pyrolytic generation of methyleneketene from the oxidation of 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione. This process is significant in organic synthesis, showcasing the versatility of 3-Methyl-3-phenyloxolane-2,5-dione derivatives in generating reactive intermediates for further chemical transformations (Brown et al., 1976).

Applications in Material Science

Degradable Amphiphilic Block Copolymer Micelles : The synthesis and self-assembly of degradable amphiphilic block copolymer micelles from derivatives of 3-Methyl-3-phenyloxolane-2,5-dione offer insights into the development of novel materials for drug delivery systems. These materials exhibit increased micelle sizes and decreased critical micelle concentrations, indicating enhanced stability and potential for controlled drug release (Pounder et al., 2011).

Safety and Hazards

The safety information for 3-Methyl-3-phenyloxolane-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-methyl-3-phenyloxolane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEWWNZSKBVUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-phenyloxolane-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)